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3-(3-Bromo-phenyl)-pyrrolidin-3-OL

Cat. No.: B13186327
M. Wt: 242.11 g/mol
InChI Key: CUESKQLGGLPUKC-UHFFFAOYSA-N
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Description

The Pyrrolidine (B122466) Core as a Privileged Scaffold in Contemporary Synthetic Chemistry Research

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is considered a "privileged scaffold" in medicinal chemistry. frontiersin.org This designation stems from its frequent appearance in a multitude of biologically active compounds and approved drugs. frontiersin.orgnih.gov Its prevalence is not coincidental but is rooted in a combination of advantageous structural and chemical properties.

The sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional arrangement of substituents, enabling a thorough exploration of pharmacophore space. nih.govdntb.gov.uanih.govresearchgate.net This non-planar structure, which undergoes a phenomenon known as "pseudorotation," provides a level of conformational flexibility that is crucial for optimal interaction with biological targets. nih.govdntb.gov.uanih.govresearchgate.net The pyrrolidine nucleus is a key component in 37 drugs approved by the U.S. Food and Drug Administration (FDA) and is also widely utilized as a ligand for transition metals and as a chiral controller in asymmetric synthesis. nih.gov The development of synthetic methods, such as microwave-assisted organic synthesis (MAOS), has further enhanced the efficiency of creating pyrrolidine-containing molecules. nih.gov

Significance of Stereospecificity and Chirality in Pyrrolidine-Based Molecular Architecture

The presence of up to four stereogenic carbon atoms in the pyrrolidine ring can lead to a considerable number of stereoisomers. nih.gov This stereochemical complexity is a critical aspect of its molecular architecture, as different stereoisomers can exhibit distinct biological profiles. nih.govdntb.gov.uaresearchgate.net The spatial orientation of substituents on the pyrrolidine ring can significantly influence how a molecule binds to enantioselective proteins, thereby affecting its pharmacological activity. nih.govdntb.gov.uaresearchgate.net

Chirality plays a pivotal role in drug development, with a significant percentage of drugs on the market being chiral compounds. mdpi.com The use of single-enantiomer drugs can offer advantages such as reduced toxicity and improved efficacy. mdpi.comresearchgate.net In the context of pyrrolidines, the introduction of a chiral center can impart selectivity for specific biological targets. nih.gov For instance, the stereochemistry at the C-3 position of the pyrrolidine ring has been shown to be a determining factor for the biological activity of certain compounds. nih.gov The synthesis of enantiopure pyrrolidine derivatives is, therefore, a key focus in chemical synthesis to access molecules with desired therapeutic effects. acs.orgresearchgate.netnih.gov

Strategic Role of Halogenated Phenyl Moieties in Organic Synthesis and Molecular Design

The incorporation of a halogenated phenyl group, such as the 3-bromophenyl moiety in 3-(3-Bromo-phenyl)-pyrrolidin-3-ol, is a strategic choice in molecular design. Aryl halides, including bromobenzene, are versatile reagents in organic synthesis. wikipedia.org They serve as precursors for the introduction of phenyl groups into other molecules through methods like Grignard reagent formation and palladium-catalyzed coupling reactions, such as the Suzuki reaction. wikipedia.org

Halogens, and bromine in particular, play a crucial role in catalyst transfer polycondensation for creating π-conjugated polymers. researchgate.net The presence of a bromine atom on the phenyl ring provides a reactive handle for further functionalization and the construction of more complex molecular architectures. nih.govacs.org Bromophenol compounds, for example, are used in the synthesis of pharmaceuticals and have shown potential in various therapeutic areas. ontosight.aiontosight.ai The specific placement of the bromine atom at the meta-position (position 3) of the phenyl ring in this compound influences the electronic properties and reactivity of the molecule.

Defining the Research Trajectory for this compound: Beyond Basic Characterization

The compound this compound, with its combination of a pyrrolidine core, a chiral center at the 3-position, and a strategically placed bromo-phenyl group, represents a molecule of significant interest for further research. chemicalbook.combldpharm.com Its structural features suggest potential applications in medicinal chemistry and materials science.

Future research on this compound would likely focus on several key areas. The development of stereoselective synthetic routes to access specific enantiomers of this compound is a critical step. mdpi.comnih.gov Once obtained, the individual enantiomers can be evaluated for their biological activity across a range of assays to determine their potential as therapeutic agents. Structure-activity relationship (SAR) studies, involving modifications to both the pyrrolidine ring and the bromophenyl moiety, would provide valuable insights for optimizing its properties. nih.gov Furthermore, the reactivity of the bromophenyl group could be exploited in cross-coupling reactions to generate a library of novel derivatives with diverse functionalities.

Below is a table summarizing the key properties of this compound:

PropertyValueSource
CAS Number 1260785-78-1 chemicalbook.combldpharm.com
Molecular Formula C10H12BrNO chemicalbook.com
Molecular Weight 242.11 g/mol chemicalbook.com
Boiling Point (Predicted) 370.4±42.0 °C chemicalbook.com
Density (Predicted) 1.508±0.06 g/cm3 chemicalbook.com
pKa (Predicted) 14.01±0.20 chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12BrNO B13186327 3-(3-Bromo-phenyl)-pyrrolidin-3-OL

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

3-(3-bromophenyl)pyrrolidin-3-ol

InChI

InChI=1S/C10H12BrNO/c11-9-3-1-2-8(6-9)10(13)4-5-12-7-10/h1-3,6,12-13H,4-5,7H2

InChI Key

CUESKQLGGLPUKC-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(C2=CC(=CC=C2)Br)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 3 Bromo Phenyl Pyrrolidin 3 Ol and Its Stereoisomeric Derivatives

Enantioselective and Diastereoselective Synthesis Pathways

The controlled synthesis of specific stereoisomers of 3-(3-bromo-phenyl)-pyrrolidin-3-ol is paramount for investigating its biological activity. Enantioselective and diastereoselective methods ensure the precise spatial arrangement of substituents around the chiral centers of the molecule.

Asymmetric Cycloaddition Strategies (e.g., 1,3-Dipolar Cycloadditions)

Asymmetric 1,3-dipolar cycloaddition represents a cornerstone for the construction of the pyrrolidine (B122466) ring with high stereocontrol. wikipedia.org This reaction typically involves the [3+2] cycloaddition of an azomethine ylide with a dipolarophile. beilstein-journals.org The azomethine ylide, often generated in situ from the condensation of an α-amino acid and an aldehyde or ketone, reacts with an alkene or alkyne to form the five-membered pyrrolidine ring. beilstein-journals.orgnih.gov

For the synthesis of this compound, a strategic approach would involve the reaction of an azomethine ylide with a dipolarophile containing the 3-bromophenyl ketone moiety. The stereochemical outcome of the reaction can be controlled by using chiral catalysts or auxiliaries. Three-component 1,3-dipolar cycloadditions have proven to be highly efficient for creating complex pyrrolidine skeletons. nih.gov For instance, the reaction between isatins, α-amino acids, and various dipolarophiles can yield functionalized spiro-pyrrolidines with excellent diastereoselectivity. nih.gov While direct synthesis of the target molecule using this method is not explicitly detailed in the provided sources, the principles can be readily adapted.

A representative three-component reaction to form a substituted pyrrolidine is shown in the table below, demonstrating the high diastereoselectivity achievable.

Table 1: Diastereoselective 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

Dipole Precursors Dipolarophile Catalyst/Solvent Yield (%) Diastereomeric Ratio (dr)
Isatin, L-Proline N-Phenylmaleimide EtOH, rt 95% >99:1
5-Bromoisatin, Sarcosine N-Ethylmaleimide EtOH, rt 92% >99:1
Acenaphthenequinone, L-Proline N-Ethylmaleimide EtOH, rt 93% >99:1

Data adapted from a study on dipolarophile-controlled regioselective 1,3-dipolar cycloadditions. nih.gov

Organocatalytic and Metal-Catalyzed Asymmetric Approaches

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metals. umich.edu Chiral amines, such as proline and its derivatives, can catalyze reactions through the formation of chiral enamines or iminium ions. An organocatalytic asymmetric aza-Michael/aldol (B89426) domino reaction, for example, can be used to synthesize functionalized 1,3,5-triarylpyrrolidin-2-ones with excellent diastereo- and enantioselectivities. nih.gov This type of cascade reaction could be envisioned for the synthesis of precursors to this compound.

Metal-catalyzed approaches offer a complementary set of tools. Palladium-catalyzed hydroarylation of pyrrolines provides a direct method to install an aryl group at the 3-position of a pyrrolidine ring. nih.govnih.gov Furthermore, rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to fumaric esters can produce chiral 2-arylsuccinic esters, which are precursors to 3-arylpyrrolidines. nih.gov Iridium-catalyzed intramolecular allylic aminations have also been developed for the stereodivergent synthesis of 2,5-disubstituted 3-hydroxypyrrolidines. nih.govrsc.org A practical two-step synthesis of α-arylpyrrolidines has been developed using a Suzuki-Miyaura cross-coupling followed by an enantioselective copper-catalyzed intramolecular hydroamination. nih.gov

The following table summarizes results from a palladium-catalyzed enantioselective α-arylation of N-Boc-pyrrolidine, which generates a stereochemically rigid 2-pyrrolidinozinc reagent that is then coupled with aryl halides. nih.gov This demonstrates the high enantioselectivity achievable with metal catalysis.

Table 2: Enantioselective Palladium-Catalyzed α-Arylation of N-Boc-Pyrrolidine

Aryl Halide Yield (%) Enantiomeric Ratio (er)
4-Bromobenzonitrile 85% 96:4
4-Bromo-N,N-dimethylaniline 81% 96:4
3-Bromopyridine 75% 96:4
1-Bromo-4-(trifluoromethyl)benzene 88% 96:4

Data from a study on the enantioselective, palladium-catalyzed α-arylation of N-Boc-pyrrolidine. nih.gov

Chiral Auxiliary and Chiral Ligand-Controlled Synthesis

The use of a chiral auxiliary is a classic and reliable strategy for controlling stereochemistry. wikipedia.org An auxiliary is a chiral moiety that is temporarily attached to the substrate to direct the stereochemical course of a reaction, after which it is removed. wikipedia.orgsigmaaldrich.com Common auxiliaries include oxazolidinones and pseudoephedrine. wikipedia.org For instance, an auxiliary can be used to control the diastereoselectivity of 1,3-dipolar cycloadditions of stabilized azomethine ylides. acs.org In the synthesis of this compound, a chiral auxiliary could be appended to a precursor to guide a key bond-forming step, such as an alkylation or a cycloaddition, thereby establishing the desired stereochemistry at the C3 position.

Chiral ligands are used in conjunction with metal catalysts to create a chiral environment around the metal center, inducing asymmetry in the reaction. The choice of ligand is critical for achieving high enantioselectivity. In the context of iridium-catalyzed allylic aminations, for example, the use of different enantiomers of a chiral ligand can control the relative position of substituents in the resulting pyrrolidine product, leading to a highly stereodivergent synthesis. nih.govrsc.org

Novel Cyclization and Ring-Forming Methodologies

Innovative cyclization strategies provide efficient pathways to the pyrrolidine core, often from readily available acyclic precursors. These methods can offer advantages in terms of atom economy and step efficiency.

Intramolecular Cyclization Protocols

Intramolecular cyclization is a powerful strategy for forming the pyrrolidine ring. One such method involves the hydrogenation of a nitrile precursor in the presence of a metal catalyst, which leads to the reduction of the nitrile and a subsequent in situ intramolecular cyclization. google.com This approach has been used to prepare chiral 3-hydroxypyrrolidines from chiral 4-halo-3-hydroxybutyronitrile derivatives. google.com

Another prominent method is the intramolecular allylic amination, which can be catalyzed by transition metals like iridium. nih.govrsc.org This reaction allows for the stereodivergent synthesis of substituted 3-hydroxypyrrolidines by carefully selecting the chiral ligand. nih.govrsc.org Additionally, intramolecular cyclization of aminoaldehydes, formed from the ozonolysis of cyclic precursors, can also yield the pyrrolidine ring stereoselectively. nih.gov

Table 3: Synthesis of Chiral 3-Hydroxypyrrolidine via Intramolecular Cyclization

Starting Material Key Reaction Step Product Yield Optical Purity
Chiral Epichlorohydrin Reaction with NaCN, Hydroxy-protection, Hydrogenation/Cyclization Chiral 3-Hydroxypyrrolidine High High
4-Halo-3-hydroxybutyrate Reduction, Amination, Cyclization N-Benzyl-3-hydroxypyrrolidine - -
Glutamic Acid Conversion to 4-amino-2-hydroxybutyric acid, Cyclization, Reduction N-Benzyl-3-hydroxypyrrolidine - -

Information adapted from patents describing the preparation of chiral 3-hydroxy pyrrolidine compounds. google.com

Multicomponent Reaction (MCR) Strategies for Pyrrolidine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.govnih.gov Several MCRs are suitable for constructing pyrrolidine and pyrrolidinone scaffolds. nih.gov

For example, a three-component 1,3-dipolar cycloaddition involving an α-amino acid, an aldehyde (or ketone), and a dipolarophile is a well-established MCR for pyrrolidine synthesis. nih.gov By choosing a ketone bearing the 3-bromophenyl group as one of the components, this strategy could theoretically provide direct access to the this compound scaffold. Similarly, MCRs have been developed to access highly functionalized pyrrolidinones, which can serve as versatile intermediates for further chemical transformations. nih.gov

The following table showcases the versatility of a one-pot, three-component reaction to produce functionalized 3-cyanopyrroles, illustrating the potential of MCRs to build complex heterocyclic scaffolds efficiently.

Table 4: Multicomponent Synthesis of Functionalized 3-Cyanopyrroles

α-Hydroxyketone Oxoacetonitrile Primary Amine Yield (%)
D-(+)-Fructose Benzoylacetonitrile Benzylamine 77%
D-(+)-Fructose Benzoylacetonitrile 4-Methoxybenzylamine 85%
D-(+)-Fructose (4-Chlorophenyl)oxoacetonitrile Benzylamine 81%

Data from a study on the selective one-pot multicomponent synthesis of N-substituted 2,3,5-functionalized 3-cyanopyrroles. mdpi.com

Palladium-Catalyzed and Related Cross-Coupling Methods in Pyrrolidine Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering a powerful means to construct carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods have been increasingly applied to the synthesis of saturated nitrogen heterocyles, including the pyrrolidine core of this compound.

One notable advancement is the palladium-catalyzed hydroarylation of pyrrolines, which provides a direct route to 3-aryl pyrrolidines. researchgate.netnih.gov This approach involves the addition of an aryl group and a hydrogen atom across the double bond of a pyrroline precursor. While traditional Mizoroki-Heck reactions of N-acyl pyrrolines often yield a mixture of products, the use of N-alkyl pyrrolines can favor the desired hydroarylation product. researchgate.netchemrxiv.org This method allows for the introduction of the 3-bromophenyl group in a single step from readily available starting materials. The regioselectivity of these reactions can be influenced by the nature of the protecting group on the pyrrolidine nitrogen and the specific ligand employed for the palladium catalyst. chemrxiv.org

The Suzuki-Miyaura cross-coupling reaction is another versatile palladium-catalyzed method that can be employed for the synthesis of 3-arylpyrrolidines. nih.govwhiterose.ac.uk This reaction typically involves the coupling of an organoboron reagent with an organic halide. In the context of synthesizing the target compound, this could involve the reaction of a 3-pyrrolidinone precursor, appropriately activated as an enol triflate or a similar derivative, with (3-bromophenyl)boronic acid. The subsequent reduction of the resulting 3-(3-bromophenyl)-pyrrolidin-3-one would then yield the desired this compound. The choice of palladium catalyst and ligands is crucial for achieving high yields and preventing side reactions. nih.gov

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling for the formation of carbon-nitrogen bonds, can also be envisioned as a key step in the construction of the pyrrolidine ring itself. wikipedia.orglibretexts.orgatlanchimpharma.com For instance, an appropriately substituted open-chain precursor containing a primary or secondary amine and an aryl halide could undergo intramolecular cyclization via a Buchwald-Hartwig reaction to form the pyrrolidine ring. This strategy offers a convergent approach to the synthesis of the core heterocyclic structure.

The following table summarizes some palladium-catalyzed methods applicable to the synthesis of 3-arylpyrrolidine precursors.

Cross-Coupling MethodReactantsCatalyst/Ligand System (Example)Key Bond Formed
HydroarylationPyrroline and Aryl HalidePd(OAc)2 / P(o-Tol)3C(sp2)-C(sp3)
Suzuki-Miyaura Coupling3-Activated Pyrrolidinone and Arylboronic AcidPd(dppf)Cl2C(sp2)-C(sp3)
Buchwald-Hartwig Amination (Intramolecular)Amino-functionalized Alkyl HalidePd(dba)2 / BINAPC(sp3)-N

Strategies for Selective Functionalization of the Pyrrolidine and Phenyl Moieties

The synthesis of this compound requires precise control over the placement of the hydroxyl and bromo substituents. Regioselective functionalization techniques are therefore critical for an efficient and successful synthesis.

Regioselective Hydroxylation and Bromination Techniques

Regioselective Hydroxylation: The introduction of the hydroxyl group at the C-3 position of the pyrrolidine ring is a key transformation. One powerful and stereoselective method for this is biocatalytic hydroxylation. For example, the use of microorganisms such as Sphingomonas sp. has been shown to effectively hydroxylate N-protected pyrrolidines at the 3-position. nih.gov The enantioselectivity of this hydroxylation can be controlled by the choice of the N-protecting group on the pyrrolidine ring, allowing for the preparation of either the (R) or (S) enantiomer of the 3-hydroxypyrrolidine product. nih.gov This enzymatic approach offers a green and highly selective alternative to traditional chemical methods.

Regioselective Bromination: The bromination of the phenyl ring at the meta-position (C-3') is another crucial step. Electrophilic aromatic bromination is a common method for introducing a bromine atom onto an aromatic ring. nih.gov The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. For a precursor such as 3-phenylpyrrolidin-3-ol, the hydroxyl group and the pyrrolidinyl group will influence the position of bromination. To achieve the desired 3-bromo substitution pattern, it may be necessary to introduce the bromine atom to the aromatic ring at an earlier stage of the synthesis, for instance, by using 3-bromoacetophenone or a similar starting material. Alternatively, directed ortho-metalation followed by bromination can be a powerful strategy to control the regioselectivity.

The following table outlines strategies for the regioselective functionalization of the precursor moieties.

FunctionalizationMoietyMethodKey Features
HydroxylationPyrrolidine Ring (C-3)Biocatalytic Hydroxylation (Sphingomonas sp.)High regioselectivity and enantioselectivity. nih.gov
BrominationPhenyl Ring (C-3')Electrophilic Aromatic BrominationRegioselectivity is directed by existing substituents. nih.gov

Introduction of the Bromophenyl Moiety via Advanced Coupling Reactions

As an alternative to direct bromination, the 3-bromophenyl moiety can be introduced onto the pyrrolidine scaffold using advanced cross-coupling reactions. The Suzuki-Miyaura reaction is particularly well-suited for this purpose. mdpi.comnih.gov A synthetic strategy could involve the preparation of a 3-borylated pyrrolidine derivative, which can then be coupled with 1,3-dibromobenzene or a similar brominated aromatic compound under palladium catalysis. This approach allows for the late-stage introduction of the bromophenyl group, which can be advantageous in complex syntheses.

The Negishi cross-coupling, which utilizes an organozinc reagent, or the Stille cross-coupling, which employs an organotin reagent, are other powerful palladium-catalyzed methods for the formation of C-C bonds and could be similarly applied for the introduction of the 3-bromophenyl group.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. For the synthesis of this compound, several sustainable approaches can be considered.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions and improving yields. nih.govmdpi.comijpsjournal.comnih.gov The use of microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to cleaner reactions with fewer side products. In the context of synthesizing this compound, MAOS can be applied to various steps, including the palladium-catalyzed cross-coupling reactions and the formation of the pyrrolidine ring. The rapid heating provided by microwaves can enhance the efficiency of these transformations, potentially allowing for lower catalyst loadings and the use of more environmentally benign solvents.

A comparative study of a hypothetical reaction step under conventional heating versus microwave irradiation is presented below.

Reaction ParameterConventional HeatingMicrowave Irradiation
Reaction TimeHoursMinutes nih.govijpsjournal.com
Energy ConsumptionHighLow
Product YieldModerate to GoodOften Higher mdpi.com
Side Product FormationCan be significantOften Reduced

Solvent-Free and Aqueous Reaction Conditions

The use of volatile organic solvents (VOCs) is a major contributor to the environmental footprint of chemical synthesis. Developing synthetic routes that operate under solvent-free or in aqueous conditions is a key goal of green chemistry.

Solvent-Free Reactions: Many organic reactions can be carried out in the absence of a solvent, particularly when using solid-supported reagents or under high-temperature conditions, which can be efficiently achieved with microwave heating. For the synthesis of this compound, steps such as the formation of imine intermediates or certain cyclization reactions could potentially be performed under solvent-free conditions, thereby eliminating the need for solvent use and purification.

Catalyst Design for Enhanced Efficiency and Selectivity

The efficient and selective synthesis of this compound and its stereoisomeric derivatives is highly dependent on the design of the catalyst system. The catalyst's role is to lower the activation energy of the reaction, thereby increasing the reaction rate, and to control the stereochemical outcome of the product. Key aspects of catalyst design in this context revolve around the choice of the metal center, the architecture of the coordinating ligands, and the optimization of reaction conditions to maximize yield and stereoselectivity.

Metal-Based Catalyst Systems

Rhodium and Palladium complexes are prominent in the synthesis of chiral pyrrolidine frameworks. The design of these catalysts focuses on the interplay between the metal and chiral ligands to create an asymmetric environment that directs the formation of a specific stereoisomer.

Rhodium-Catalyzed Asymmetric Hydrogenation:

Rhodium-catalyzed asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds, including pyrrolidine derivatives. rsc.org The catalyst system typically consists of a rhodium precursor and a chiral phosphine ligand. The design of the chiral ligand is crucial for achieving high enantioselectivity.

For the synthesis of a chiral 3-aryl-pyrrolidin-3-ol, a potential strategy involves the asymmetric hydrogenation of a corresponding pyrroline precursor. The catalyst design would focus on ligands that can effectively differentiate between the two faces of the prochiral substrate.

Key features of effective chiral phosphine ligands, such as bisphosphine-thiourea ligands (e.g., ZhaoPhos), include:

Chiral Backbone: Provides a rigid and well-defined stereochemical environment around the metal center.

Electron-Donating/Withdrawing Groups: These can be tuned to modify the electronic properties of the metal center, influencing its catalytic activity.

Steric Hindrance: Bulky substituents on the ligand can create steric hindrance that favors the approach of the substrate from a specific direction, leading to high enantioselectivity. rsc.orgnih.gov

Secondary Interactions: Functional groups on the ligand, such as a thiourea moiety, can form hydrogen bonds with the substrate, further enhancing stereochemical control. rsc.orgnih.gov

Table 1: Performance of Chiral Rhodium Catalysts in Asymmetric Hydrogenation of Related Substrates The following table is based on data from analogous reactions and illustrates the principles of catalyst design.

Catalyst/LigandSubstrate TypeConversion (%)Enantiomeric Excess (ee, %)Reference
Rh/ZhaoPhosExocyclic α,β-unsaturated carbonyl compounds>9999 rsc.orgnih.gov
Rh/bisphosphine-thioureaγ-butenolides>9999 nih.gov

Palladium-Catalyzed Hydroarylation:

Palladium-catalyzed reactions are also instrumental in the synthesis of 3-aryl pyrrolidines. nih.gov A hydroarylation process involving a pyrroline and an aryl halide (such as 1-bromo-3-iodobenzene) could be a viable route to the 3-(3-bromophenyl)pyrrolidine scaffold. The design of the palladium catalyst, particularly the choice of ligand, is critical for controlling regioselectivity and, in asymmetric variants, enantioselectivity.

Ligand design for palladium-catalyzed cross-coupling reactions often focuses on:

Bite Angle: In bidentate phosphine ligands like Xantphos, the bite angle influences the geometry of the palladium complex and can affect both reactivity and selectivity.

Steric Bulk: Bulky biarylphosphine ligands can promote the desired reductive elimination step and prevent side reactions. nih.gov

Hemilability: Ligands with both a strongly coordinating and a weakly coordinating group can facilitate substrate binding and product release.

Table 2: Ligand Effects in Palladium-Catalyzed Alkenylamination of Dienes This table, based on analogous reactions, demonstrates how ligand choice can control reaction outcomes.

LigandCatalyst SystemMajor ProductSelectivityReference
XantphosPd(TFA)₂4,3-additionSubstrate-dependent nih.gov
Phosphoramidite (L1)Pd(TFA)₂4,1-additionCatalyst-controlled nih.gov

Organocatalysis

In addition to metal-based systems, organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chiral molecules. Proline and its derivatives are well-known organocatalysts for asymmetric aldol and Michael reactions, which can be key steps in the construction of functionalized pyrrolidines. nih.gov

The design of organocatalysts for the synthesis of 3-aryl-3-pyrrolidinols would focus on creating a catalyst that can activate the substrates and control the stereochemistry of the bond-forming step through non-covalent interactions such as hydrogen bonding.

Key design principles for pyrrolidine-based organocatalysts include:

Modification of the Pyrrolidine Ring: Introducing substituents at various positions of the pyrrolidine ring can fine-tune the steric and electronic properties of the catalyst. nih.gov

Bifunctional Catalysts: Incorporating a hydrogen-bond donor group (like a thiourea or an amide) alongside the amine functionality can lead to a more organized transition state and higher enantioselectivity.

Bulky Groups: The introduction of bulky substituents, such as trityl groups, on the catalyst can enhance enantiocontrol. nih.gov

Table 3: Performance of Prolinamide Organocatalysts in Asymmetric Michael Addition The data in this table is derived from analogous reactions and highlights the impact of catalyst structure on selectivity.

CatalystCatalyst Loading (mol%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
(S)-N-tritylpyrrolidine-2-carboxamide10ModerateGood nih.gov
Prolinamide with 4-hydroxy group (6d)--up to 80% (in aldol reaction) nih.gov

Advanced Spectroscopic and Diffraction Based Structural and Conformational Investigations

High-Resolution Solution-State NMR Spectroscopy for Conformational Analysis

Solution-state NMR spectroscopy is an indispensable tool for probing the intricate details of molecular conformation and dynamics in solution. For 3-(3-Bromo-phenyl)-pyrrolidin-3-OL, NMR techniques can define the stereochemistry and quantify the dynamic processes the molecule undergoes.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR experiments for determining the spatial proximity of protons within a molecule. columbia.edulibretexts.org These experiments detect through-space correlations, in contrast to other techniques like COSY that detect through-bond scalar couplings. The intensity of a NOE or ROE cross-peak is inversely proportional to the sixth power of the distance between the two interacting nuclei, making it highly sensitive to internuclear distances, typically up to 5 Å. columbia.edu

For this compound, these experiments would be crucial for:

Relative Stereochemistry: Establishing the relative orientation of the hydroxyl group and the 3-bromophenyl group with respect to the pyrrolidine (B122466) ring. For instance, a NOESY correlation between a proton on the phenyl ring and a specific proton on the pyrrolidine ring would indicate that these groups are on the same face of the five-membered ring.

Ring Conformation: The pyrrolidine ring is not planar and exists in various puckered conformations (envelope or twist). NOESY and ROESY can help identify the predominant conformation by revealing proximity between axial and equatorial protons.

The choice between NOESY and ROESY is dependent on the molecule's size and the solvent's viscosity, which together determine the molecular correlation time. columbia.edu For small molecules like this compound (MW ≈ 256 g/mol ), the NOE effect is typically positive and builds up relatively slowly. columbia.edu ROESY, which is always positive regardless of molecular weight, can be advantageous in cases where the NOE is close to zero, which can occur for medium-sized molecules. columbia.eduresearchgate.net

Table 1: Illustrative NOESY/ROESY Correlations for a Hypothetical Conformer of this compound

Interacting ProtonsExpected CorrelationStructural Implication
Phenyl-H (ortho) ↔ Pyrrolidine-H (at C2 or C5)StrongIndicates proximity, suggesting a specific rotational orientation of the phenyl ring.
Phenyl-H ↔ Pyrrolidine-H (at C4)Medium to WeakProvides information on the puckering of the pyrrolidine ring.
Pyrrolidine-H (C2-axial) ↔ Pyrrolidine-H (C4-axial)StrongConfirms a diaxial relationship, characteristic of certain ring conformations.
Pyrrolidine-H (C2-equatorial) ↔ Phenyl-H (ortho)Weak or AbsentSuggests these protons are on opposite faces of the molecule.

The pyrrolidine ring is a flexible five-membered heterocycle that undergoes rapid conformational changes at room temperature, primarily through a process known as pseudorotation or ring flipping. rsc.orgrsc.orgsemanticscholar.org This dynamic process can be studied using variable-temperature NMR, also known as dynamic NMR (DNMR) spectroscopy. nih.gov

At high temperatures, the ring inversion is fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of inversion slows down. At a certain temperature, known as the coalescence temperature, the separate signals for the axial and equatorial protons begin to merge into a single broad peak. Below this temperature, at the slow-exchange limit, sharp, distinct signals for each proton environment can be observed.

By analyzing the line shapes of the signals at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the ring inversion process. nih.gov For pyrrolidine rings, these energy barriers are typically in the range that is accessible by DNMR. rsc.orgsemanticscholar.org For example, studies on other pharmaceutical compounds containing pyrrolidine rings have determined activation energies for ring inversion to be around 16 ± 3 kJ/mol. rsc.orgsemanticscholar.org Similar DNMR studies could also be applied to investigate the rotational barrier around the C3-phenyl bond.

Table 2: Hypothetical Dynamic NMR Data for Pyrrolidine Ring Inversion

ParameterIllustrative ValueInformation Derived
Coalescence Temperature (Tc)250 KThe temperature at which the rate of ring inversion equals the frequency separation.
Free Energy of Activation (ΔG‡)~15 kJ/molThe energy barrier for the conformational interconversion process.
Population Ratio of Conformers60:40The relative stability of the major and minor ring conformations at low temperature.

Solid-State Structural Elucidation via X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles for this compound.

For a chiral molecule like this compound, X-ray crystallography can unequivocally determine its stereochemistry.

Relative Stereochemistry: The technique directly visualizes the spatial arrangement of atoms, confirming the cis or trans relationship between the substituents on the pyrrolidine ring.

Absolute Stereochemistry: When a crystal of a single enantiomer is analyzed, and in the presence of an atom with significant anomalous scattering (like the bromine atom in this case), the absolute configuration (R or S) can be determined with high confidence.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in a crystal lattice. This packing is governed by a network of intermolecular interactions. nih.gov For this compound, key interactions would include:

Hydrogen Bonding: The hydroxyl (-OH) group and the secondary amine (-NH-) are strong hydrogen bond donors, while the oxygen and nitrogen atoms are also acceptors. These interactions are primary drivers of the crystal packing. nih.gov

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with Lewis basic atoms like oxygen or nitrogen.

π-π Stacking: The bromophenyl rings of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal structure. nih.gov

Analysis of these interactions is crucial for understanding physical properties such as melting point, solubility, and polymorphism. nih.gov

Table 3: Typical Intermolecular Interaction Geometries from X-ray Crystallography

Interaction TypeDonor-Acceptor AtomsTypical Distance (Å)Significance in Crystal Packing
Hydrogen BondO-H···N2.6 - 2.9Strong, directional interaction often forming chains or networks. researchgate.net
Hydrogen BondN-H···O2.7 - 3.0Key interaction linking molecules into supramolecular structures.
Halogen BondC-Br···O3.0 - 3.4Directional interaction influencing molecular assembly.
π-π StackingPhenyl Ring ↔ Phenyl Ring3.3 - 3.8Contributes to the overall cohesive energy of the crystal.

Vibrational Spectroscopy for Functional Group and Conformational Insights (e.g., IR, Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. americanpharmaceuticalreview.com The frequencies of these vibrations are characteristic of specific functional groups and can be sensitive to the molecule's conformation and intermolecular interactions. nih.govresearchgate.net

For this compound, key vibrational bands would include:

O-H and N-H Stretching: The stretching vibrations of the hydroxyl and amine groups typically appear as broad bands in the IR spectrum, usually in the region of 3200-3600 cm⁻¹. The exact position and shape of these bands are highly sensitive to hydrogen bonding; stronger hydrogen bonds lead to lower frequencies (a red shift) and broader peaks. nih.gov

C-N Stretching: Vibrations of the pyrrolidine ring's C-N bonds would appear in the fingerprint region (typically 1000-1300 cm⁻¹).

Aromatic C-H and C=C Stretching: The phenyl group would give rise to characteristic sharp peaks for C-H stretching above 3000 cm⁻¹ and C=C stretching bands around 1450-1600 cm⁻¹.

C-Br Stretching: The carbon-bromine stretch is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

Comparing the spectra of different crystalline forms (polymorphs) can reveal differences in molecular conformation and intermolecular interactions within the crystal lattice. americanpharmaceuticalreview.com Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical vibrational spectra, which aids in the assignment of experimental bands. nih.gov

Table 4: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopic Notes
Hydroxyl (-OH)Stretching3200 - 3600 (Broad)Frequency is highly sensitive to hydrogen bonding. berkeley.edu
Amine (-NH-)Stretching3200 - 3500 (Medium)Position and width indicate the extent of hydrogen bonding.
Aromatic C-HStretching3000 - 3100 (Sharp)Characteristic of the phenyl group.
Aliphatic C-HStretching2850 - 2960 (Medium)Arises from the CH₂ groups of the pyrrolidine ring.
Aromatic C=CStretching1450 - 1600Multiple bands are typical for the phenyl ring.
C-NStretching1000 - 1300Associated with the pyrrolidine ring structure.
C-BrStretching500 - 650A key indicator for the bromo-substituent, often stronger in the Raman spectrum.

Mass Spectrometry for Structural Confirmation and Fragmentation Studies

Under electron ionization (EI), the molecular ion (M⁺) of this compound would be expected. Due to the presence of a bromine atom, the molecular ion peak will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass-to-charge (m/z) units (M⁺ and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The molecular ion of a tertiary alcohol can sometimes be of low abundance or absent. whitman.edulibretexts.org

The fragmentation of this compound is anticipated to proceed through several key pathways, driven by the stability of the resulting fragment ions.

Dehydration: A common fragmentation pathway for alcohols is the loss of a water molecule (H₂O, 18 Da), which is particularly facile for tertiary alcohols. whitman.edulibretexts.org This would result in a prominent ion at m/z 237/239.

Alpha-Cleavage: α-cleavage is a characteristic fragmentation for both alcohols and amines. libretexts.orglibretexts.org For this compound, this can occur in two primary ways:

Cleavage of the C-C bond between the pyrrolidine ring and the bromophenyl group: This would be a highly favored fragmentation, leading to the formation of a stable, resonance-stabilized bromophenyl radical and a charged pyrrolidinone-like fragment, or vice versa. The charge is more likely to be retained on the nitrogen-containing fragment.

Cleavage of a C-C bond within the pyrrolidine ring adjacent to the nitrogen: This would lead to ring opening and subsequent fragmentation.

Pyrrolidine Ring Fragmentation: The pyrrolidine ring itself can undergo fragmentation, often initiated by an α-cleavage at the nitrogen. This can lead to the loss of neutral molecules such as ethylene (B1197577) (C₂H₄, 28 Da). nih.gov

Bromophenyl Group Fragmentation: The bromophenyl group can also fragment, primarily through the loss of the bromine atom (Br, 79/81 Da) or the entire bromophenyl group. nih.gov The stability of the aromatic ring means that fragments containing this moiety will be significant. libretexts.org

A summary of the plausible major fragment ions for this compound in a mass spectrum is presented in the following data table.

m/z (Proposed)Ion Structure (Proposed)Fragmentation Pathway
255/257[C₁₀H₁₂BrON]⁺Molecular Ion (M⁺)
237/239[C₁₀H₁₀BrN]⁺Loss of H₂O from M⁺ (Dehydration)
184/186[C₆H₄BrO]⁺Cleavage of the bond between the pyrrolidine ring and the bromophenyl group
156/158[C₆H₄Br]⁺Loss of CO from the [C₆H₄BrO]⁺ fragment
70[C₄H₈N]⁺Cleavage leading to the pyrrolidine ring fragment

It is important to note that the relative abundances of these fragments would depend on the specific ionization and analysis conditions used in the mass spectrometer. The presence of the characteristic bromine isotope pattern in the molecular ion and any bromine-containing fragments would be a key diagnostic feature in the structural confirmation of this compound.

Computational and Theoretical Chemistry Investigations of 3 3 Bromo Phenyl Pyrrolidin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties that govern a molecule's stability and reactivity. These ab initio and density functional theory (DFT) methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, providing a balance between accuracy and computational cost. nih.govaps.org For 3-(3-Bromo-phenyl)-pyrrolidin-3-OL, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-31G**, are employed to determine its ground state properties. espublisher.com

Table 1: Representative Calculated Ground State Properties of this compound. (Illustrative Data)
PropertyCalculated ValueDescription
Total Energy (Hartree)-3051.7The total electronic energy of the molecule in its optimized, lowest-energy state.
Dipole Moment (Debye)2.85A measure of the overall polarity of the molecule, arising from the asymmetric distribution of electron density.
Point GroupC1Indicates that the molecule has no elements of symmetry.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap indicates that the molecule is more polarizable and reactive. From the HOMO and LUMO energies, other global reactivity descriptors can be derived, such as electronegativity (the ability to attract electrons), chemical hardness (resistance to change in electron distribution), and the electrophilicity index (a measure of electrophilic character). nih.gov For this compound, the HOMO is expected to have significant electron density on the electron-rich bromophenyl ring, while the LUMO may be distributed more broadly across the molecule.

Table 2: Representative Frontier Orbital Energies and Reactivity Descriptors for this compound. (Illustrative Data)
ParameterValue (eV)Formula
EHOMO-6.52-
ELUMO-0.89-
Energy Gap (ΔE)5.63ELUMO - EHOMO
Electronegativity (χ)3.71-(EHOMO + ELUMO)/2
Chemical Hardness (η)2.82(ELUMO - EHOMO)/2

Conformational Analysis and Energy Landscapes

The biological and chemical activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations (conformers) and the energy barriers between them, providing a detailed map of the molecule's energy landscape.

While quantum methods are highly accurate, they are computationally expensive for exploring the vast number of possible conformations. Molecular Mechanics (MM) offers a faster alternative by using classical physics principles and a set of parameters known as a force field to calculate the potential energy of a molecule.

Molecular Dynamics (MD) simulations use these force fields to simulate the movement of atoms over time, providing a dynamic picture of the molecule's behavior. nih.gov By simulating the molecule for a sufficient period (nanoseconds to microseconds), MD can explore the conformational landscape, identify stable conformers, and analyze the transitions between them. researchgate.net Such simulations are essential for understanding how the molecule might adapt its shape to fit into a binding site or react with another molecule. nih.govmdpi.com

The structure of this compound has two main sources of flexibility: the puckering of the five-membered pyrrolidine (B122466) ring and the rotation around the single bond connecting the pyrrolidine and bromophenyl rings. The pyrrolidine ring typically adopts non-planar "envelope" or "twist" conformations to relieve steric strain. mdpi.com

Computational methods can predict which of these conformations are most stable. In the gas phase or a nonpolar solvent, intramolecular interactions (like hydrogen bonding between the hydroxyl group and the pyrrolidine nitrogen) may dominate. In a polar solvent like water, intermolecular interactions with the solvent become more significant, which can stabilize different conformations. By calculating the relative energies of various conformers, it is possible to predict the most likely shapes the molecule will adopt in different environments.

Table 3: Representative Low-Energy Conformers of this compound. (Illustrative Data)
ConformerRelative Energy (kcal/mol)Key Dihedral Angle (C-C-C-N)Description
10.0015.2°Global minimum, likely stabilized by an intramolecular H-bond. Pyrrolidine ring in an envelope pucker.
21.35-17.5°Alternative pyrrolidine ring pucker (twist conformation).
32.1085.4°Rotamer with a different orientation of the bromophenyl ring relative to the pyrrolidine.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for investigating the detailed pathways of chemical reactions. rsc.org By mapping the potential energy surface, these methods can identify the lowest-energy path from reactants to products, including the high-energy transition state that must be overcome for the reaction to proceed. nih.gov

For this compound, several reactions could be modeled. For example, the bromine atom on the aromatic ring could be replaced via a nucleophilic aromatic substitution (SNAr) reaction. Alternatively, reactions could involve the tertiary alcohol on the pyrrolidine ring.

DFT calculations are used to locate the geometries of the reactants, products, and, most importantly, the transition state (TS) for each step of a proposed mechanism. The TS is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. The calculated energy difference between the reactants and the transition state gives the activation energy (or reaction barrier), which determines the reaction rate. researchgate.net Comparing the activation energies for different possible pathways allows chemists to predict which mechanism is most favorable. acs.org

Table 4: Representative Calculated Energies for a Hypothetical SNAr Reaction Pathway. (Illustrative Data)
SpeciesRelative Energy (kcal/mol)Description
Reactants (Molecule + Nucleophile)0.0The starting energy of the isolated reactants.
Transition State (TS)+24.5The highest energy point along the reaction path; its energy determines the activation barrier.
Products-10.2The final energy of the isolated products. The negative value indicates an exothermic reaction.

Elucidation of Stereochemical Outcomes

The synthesis of this compound, most plausibly via the addition of a 3-bromophenyl Grignard reagent to a protected pyrrolidin-3-one, introduces a new stereocenter at the C3 position. The stereochemical outcome of this reaction, leading to either the (R)- or (S)-enantiomer, is of paramount importance, particularly in medicinal chemistry where the biological activity of stereoisomers can differ significantly. Computational chemistry provides a powerful lens through which to predict and rationalize the observed stereoselectivity.

The facial selectivity of the nucleophilic attack on the carbonyl group of pyrrolidin-3-one is governed by a combination of steric and electronic factors. Theoretical models, particularly those employing Density Functional Theory (DFT), can be used to map the potential energy surface of the reaction and identify the transition states leading to the different stereoisomers.

Factors Influencing Stereoselectivity:

Steric Hindrance: The substituent on the pyrrolidine nitrogen (a protecting group in a synthetic context) can sterically hinder one face of the carbonyl group, directing the incoming nucleophile to the less hindered face. Computational models can precisely quantify the steric bulk of different protecting groups and their influence on the transition state geometry.

Chelation Control: In cases where the protecting group or other substituents on the pyrrolidine ring contain a Lewis basic site, chelation with the magnesium ion of the Grignard reagent can lead to a more rigid, bicyclic transition state. This conformation can enforce a specific trajectory for the nucleophilic attack, leading to high diastereoselectivity. DFT calculations can model these chelated transition states and determine their relative energies.

Felkin-Anh and Cieplak Models: These qualitative models provide a framework for predicting the stereochemical outcome of nucleophilic additions to chiral carbonyls. Computational studies can provide a quantitative assessment of these models by calculating the energies of the conformers and the corresponding transition states. For instance, the Felkin-Anh model predicts that the nucleophile will attack the carbonyl carbon from the side opposite to the largest substituent.

Illustrative Computational Data for Analogous Systems:

To illustrate the utility of computational methods, consider the following hypothetical data from a DFT study on the addition of a phenylmagnesium bromide to an N-protected pyrrolidin-3-one.

Transition StateApproach TrajectoryRelative Energy (kcal/mol)Predicted Major Diastereomer
TS-ReAttack on the Re face0.0(R)-product
TS-SiAttack on the Si face2.5-

In this hypothetical scenario, the transition state leading to the (R)-product is 2.5 kcal/mol lower in energy than the transition state leading to the (S)-product, suggesting a high degree of stereoselectivity for the (R)-enantiomer.

Energetic Profiles of Reaction Pathways

The energetic profile of a reaction pathway provides a comprehensive understanding of its feasibility and kinetics. Computational methods can be employed to calculate the energies of reactants, intermediates, transition states, and products, thereby constructing a detailed reaction coordinate diagram. For the synthesis of this compound, this would involve modeling the nucleophilic addition of the Grignard reagent to pyrrolidin-3-one.

A typical reaction profile for a Grignard addition to a carbonyl compound involves the following key steps:

Formation of a Coordination Complex: The Grignard reagent initially coordinates to the carbonyl oxygen.

Nucleophilic Addition (Transition State): The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, proceeding through a four- or six-membered ring transition state, depending on the explicit inclusion of solvent molecules or other Grignard species in the model.

Formation of the Alkoxide Intermediate: This step results in the formation of a magnesium alkoxide.

Protonation: Subsequent workup with a protic source yields the final tertiary alcohol.

Computational Details:

DFT calculations, often using hybrid functionals like B3LYP in conjunction with a suitable basis set (e.g., 6-31G*), are commonly used to determine the geometries and energies of the stationary points along the reaction pathway. The inclusion of solvent effects, either through implicit continuum models or explicit solvent molecules, is crucial for obtaining accurate energetic data.

Representative Energetic Data for a Model Grignard Reaction:

The following table presents hypothetical relative energies for the key species in the reaction of methylmagnesium chloride with formaldehyde, a model system for Grignard additions.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsCH₃MgCl + H₂CO0.0
Coordination Complex[CH₃MgCl · H₂CO]-5.2
Transition State[TS]+12.8
Alkoxide ProductCH₃CH₂OMgCl-35.7

Predictive Modeling for Synthetic Optimizationucla.edu

Predictive modeling, encompassing techniques like quantitative structure-activity relationship (QSAR) and machine learning, is increasingly being applied to optimize synthetic reactions. nih.gov In the context of synthesizing this compound, these models can be used to predict reaction outcomes such as yield and selectivity based on various input parameters.

The development of a predictive model for this synthesis would typically involve the following steps:

Data Collection: A dataset of experimental results is compiled, including variations in reaction conditions (e.g., temperature, solvent, concentration), protecting groups on the pyrrolidine nitrogen, and potentially different Grignard reagents.

Descriptor Generation: A set of numerical descriptors is calculated for each reaction. These can include quantum chemical descriptors (e.g., calculated charges, orbital energies of reactants), steric parameters, and descriptors representing the reaction conditions.

Model Building: A statistical or machine learning model is trained on the dataset to establish a mathematical relationship between the descriptors and the reaction outcome (e.g., yield). Common algorithms include multiple linear regression, partial least squares, and random forests.

Model Validation: The predictive power of the model is assessed using techniques like cross-validation and by testing it on an external set of reactions not used in the training process.

Example of Descriptors for Synthetic Optimization:

Descriptor TypeSpecific DescriptorRelevance to Grignard Reaction
ElectronicLUMO energy of pyrrolidin-3-oneRelates to the electrophilicity of the carbonyl carbon
StericSterimol parameters of the N-protecting groupQuantifies the steric hindrance around the reaction center
Quantum ChemicalPartial charge on the carbonyl carbonIndicates the susceptibility to nucleophilic attack
Reaction ConditionDielectric constant of the solventInfluences the stability of charged intermediates and transition states

By leveraging such predictive models, chemists can perform in silico experiments to identify the optimal reaction conditions for the synthesis of this compound, thereby reducing the need for extensive experimental screening and accelerating the development of efficient synthetic routes.

Application of 3 3 Bromo Phenyl Pyrrolidin 3 Ol As a Versatile Synthetic Building Block and Chiral Scaffold

Intermediate in the Synthesis of Complex Natural Products and Analogues

The synthesis of complex natural products is a significant driver of innovation in organic chemistry. nih.gov These intricate molecular architectures often possess potent biological activities, making them attractive targets for both total synthesis and the preparation of simplified, yet still active, analogues. rsc.org The pyrrolidine (B122466) nucleus is a common structural feature in many alkaloids and other natural products. nih.gov

The compound 3-(3-Bromo-phenyl)-pyrrolidin-3-OL serves as a valuable intermediate in the construction of such complex molecules. The presence of the bromophenyl group allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the formation of more elaborate molecular frameworks. nih.gov The tertiary alcohol and the secondary amine of the pyrrolidine ring provide additional handles for functionalization and ring-annulation strategies, which are key steps in the assembly of polycyclic natural product skeletons.

Natural Product Class Synthetic Utility of Pyrrolidine Intermediates
AlkaloidsPyrrolidine-containing alkaloids are a major class of natural products with diverse biological activities. Pyrrole and its derivatives are often used as starting materials for their synthesis. nih.govresearchgate.net
Polycyclic Natural ProductsThe pyrrolidine ring can be a key structural element in complex polycyclic systems. Synthetic strategies often involve the late-stage formation of the pyrrolidine ring from a common intermediate. acs.org

Chiral Scaffold in Asymmetric Catalysis and Synthesis

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has propelled the development of asymmetric catalysis. nih.gov Chiral pyrrolidine derivatives have proven to be exceptionally effective as both ligands for transition metals and as organocatalysts. nih.gov The rigid five-membered ring of the pyrrolidine scaffold helps to create a well-defined chiral environment around the catalytic center, leading to high levels of stereocontrol in chemical reactions. researchgate.net

The "this compound" scaffold is particularly well-suited for this purpose. The defined stereochemistry of the tertiary alcohol at the C3 position, combined with the potential for further modification at the nitrogen atom and the bromine-substituted phenyl ring, allows for the systematic design and optimization of chiral catalysts.

Ligand Design for Transition Metal Catalysis

Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling a wide range of chemical transformations with high efficiency and selectivity. mdpi.com The performance of a metal catalyst is often critically dependent on the nature of the ligand coordinated to the metal center. Chiral ligands are essential for enantioselective transition metal-catalyzed reactions.

The pyrrolidine framework of this compound can be readily elaborated into a variety of bidentate and tridentate ligands. The nitrogen atom of the pyrrolidine can be functionalized with another coordinating group, such as a phosphine, an amine, or an oxazoline, to create a chelating ligand. The bromophenyl group offers a site for introducing additional coordinating groups or for tuning the electronic properties of the ligand through cross-coupling reactions. These tailored ligands can then be used in a variety of transition metal-catalyzed reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions, to produce chiral products with high enantiomeric excess. nih.govacs.org

Catalyst System Component Role in Asymmetric Catalysis
Chiral LigandCreates a chiral environment around the metal center, inducing enantioselectivity in the catalyzed reaction.
Transition MetalThe active center of the catalyst, responsible for activating the substrates and facilitating the chemical transformation. thieme-connect.de
SubstrateThe molecule that is converted into the desired product.

Organocatalyst Development

In addition to their role as ligands, chiral pyrrolidine derivatives are themselves powerful organocatalysts. nih.gov Proline and its derivatives are perhaps the most famous examples, effectively catalyzing a wide range of asymmetric transformations through enamine and iminium ion intermediates.

"this compound" can serve as a precursor for the development of novel organocatalysts. The tertiary alcohol can act as a hydrogen bond donor, influencing the stereochemical outcome of a reaction. The nitrogen atom can be derivatized to introduce other functional groups that can participate in the catalytic cycle. The bromophenyl substituent can be used to modulate the steric and electronic properties of the catalyst or to attach it to a solid support for easier separation and recycling. These catalysts have been successfully applied in asymmetric aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. researchgate.netresearchgate.net

Precursor for Diversified Chemical Libraries

The generation of chemical libraries containing a large number of structurally diverse molecules is a key strategy in drug discovery and materials science. These libraries are screened for biological activity or desirable physical properties. "this compound" is an excellent starting point for the construction of such libraries.

The reactive handles on the molecule—the secondary amine, the tertiary alcohol, and the aryl bromide—allow for a "three-dimensional" diversification strategy. The amine can be acylated, alkylated, or used in reductive aminations to introduce a wide variety of substituents. The alcohol can be etherified or esterified. Most significantly, the bromine atom on the phenyl ring is a versatile anchor point for a vast array of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of an almost limitless variety of aryl, heteroaryl, alkyl, and amino groups at this position. This systematic and combinatorial approach can rapidly generate a large and diverse library of novel pyrrolidine derivatives for high-throughput screening.

Design Element in Advanced Materials Chemistry (excluding specific material properties)

The principles of molecular design that are crucial in medicinal chemistry are also being increasingly applied to the field of advanced materials. The precise arrangement of functional groups in a molecule can dictate its self-assembly into larger, ordered structures with unique properties.

While specific material properties are beyond the scope of this discussion, the structural features of "this compound" make it an interesting design element in this context. The rigid phenyl group can participate in π-stacking interactions, while the hydroxyl and amino groups can form hydrogen bonds. These non-covalent interactions are the driving forces behind the self-assembly of molecules into liquid crystals, organogels, and other ordered materials. The ability to systematically modify the molecule at its three functionalization points allows for the rational design of molecules with specific self-assembly behaviors. For example, the introduction of long alkyl chains could lead to the formation of liquid crystalline phases, while the introduction of photoresponsive groups could lead to materials whose properties can be controlled with light.

Emerging Research Frontiers and Methodological Innovations in the Study of 3 3 Bromo Phenyl Pyrrolidin 3 Ol

Flow Chemistry and Continuous Processing for Scalable Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in the synthesis of fine chemicals and pharmaceutical intermediates. For a molecule like 3-(3-Bromo-phenyl)-pyrrolidin-3-OL, whose synthesis likely involves highly exothermic and moisture-sensitive steps such as a Grignard reaction, flow chemistry offers substantial advantages in safety, scalability, and process control.

Continuous processing allows for superior heat and mass transfer, mitigating the risks associated with the large-scale execution of exothermic reactions. hzdr.de The synthesis of the target molecule could be envisioned via the addition of a 3-bromophenylmagnesium halide to a pyrrolidin-3-one precursor. In a flow setup, small volumes of the reagents are continuously mixed in a microreactor or packed-bed reactor, allowing the heat of reaction to be dissipated almost instantaneously. researchgate.net This precise temperature control is crucial for minimizing the formation of impurities that can arise from side reactions at elevated temperatures. dtu.dk

ParameterBatch ProcessingContinuous Flow Processing
Safety Profile Higher risk due to large volumes of reagents and potential for thermal runaway in exothermic steps (e.g., Grignard). hzdr.deInherently safer due to small reaction volumes, superior heat transfer, and stable steady-state operation. researchgate.net
Scalability Scaling-up is complex, often requiring significant process redevelopment and posing safety challenges.Easily scalable by extending operational time ("scaling-out") or running parallel reactor lines. mdpi.com
Process Control Difficult to maintain uniform temperature and mixing, leading to potential variations in product quality and yield.Precise control over reaction parameters (temperature, pressure, residence time, stoichiometry) leads to high reproducibility. dtu.dk
Impurity Profile Higher potential for impurity formation due to localized "hot spots" and longer reaction times. dtu.dkReduced impurity formation due to rapid mixing and precise temperature control, often resulting in a cleaner product.
Efficiency Involves multiple discrete steps (reaction, quenching, extraction, purification) leading to longer cycle times.Integration of multiple steps into a single, continuous sequence, increasing overall efficiency. rsc.org

Machine Learning and AI Applications in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming organic synthesis from an intuition-driven art to a data-centric science. researchgate.netdoaj.org For this compound, these technologies offer powerful tools to accelerate its synthesis and discovery of its properties. The primary applications lie in predicting reaction outcomes, optimizing reaction conditions, and even proposing entirely new synthetic routes. researchgate.net

These models can go beyond simple condition suggestions to predict product yields and identify potential side reactions, allowing chemists to circumvent problems before they arise in the lab. researchgate.net As these AI platforms become more sophisticated, they are expected to not only refine existing synthetic pathways but also to discover unprecedented transformations, opening new avenues for the creation of complex molecules like this compound. mdpi.comnih.gov

AI/ML ApplicationObjective for this compound SynthesisPotential Impact
Retrosynthesis Planning Propose novel and efficient synthetic routes from commercially available starting materials. mdpi.comReduces reliance on known literature pathways, potentially uncovering more cost-effective or "greener" routes.
Reaction Condition Optimization Predict the optimal catalyst, ligand, solvent, and temperature to maximize yield and minimize impurities. researchgate.netnih.govDramatically reduces the number of experiments needed, saving time, resources, and accelerating development. technologynetworks.com
Yield Prediction Forecast the expected yield of a reaction under a given set of conditions before it is run in the lab. researchgate.netAllows for better planning of synthetic campaigns and prioritization of the most promising reaction conditions.
Selectivity Control Predict conditions that favor the desired regio- or stereoisomer, crucial for controlling the chiral center at C3. rsc.orgEnhances the purity of the final product and simplifies downstream purification processes.
Catalyst Discovery Identify novel catalyst structures that could improve reaction efficiency or enable new transformations. doaj.orgMoves beyond known catalysts to innovate at the fundamental level of reaction design.

In Situ Spectroscopic Monitoring of Reactions

Real-time monitoring of chemical reactions using in-situ spectroscopy provides a continuous stream of data on reactant consumption, product formation, and the appearance of intermediates or impurities. This Process Analytical Technology (PAT) is invaluable for understanding reaction mechanisms and ensuring process safety and reproducibility, particularly for challenging reactions like the synthesis of this compound.

Several spectroscopic techniques can be integrated directly into a reactor:

Near-Infrared (NIR) Spectroscopy: Inline NIR is highly effective for monitoring continuous Grignard alkylation reactions. researchgate.netdtu.dk It can quantify the concentration of the Grignard reagent in real-time, allowing for precise stoichiometric control to maximize yield while minimizing the formation of impurities caused by excess reagent. dtu.dkresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR probes are robust and can be immersed directly into the reaction mixture. researchgate.net They provide detailed information on the vibrational modes of molecules, making it possible to track the disappearance of the ketone starting material and the appearance of the tertiary alcohol product. hzdr.de

Nuclear Magnetic Resonance (NMR) Spectroscopy: The integration of online NMR into automated synthesis platforms allows for unambiguous structure confirmation and quantification during a reaction. nih.gov For a Grignard reaction, online NMR can monitor the formation of the organometallic reagent and its subsequent consumption, providing critical data for process control, even in the presence of solids. nih.gov

By employing these techniques, chemists can move away from reliance on offline analysis, gaining immediate feedback to control the reaction, detect the onset of exothermic events, and ensure the process remains within safe operating parameters. researchgate.net

In-Situ TechniqueInformation ProvidedApplication in Synthesis of this compound
NIR Spectroscopy Real-time concentration of major components (e.g., Grignard reagent, ketone). researchgate.netEnsures accurate dosing in a flow or batch reactor, preventing over-addition of the organometallic reagent and improving safety. dtu.dk
ATR-FTIR Spectroscopy Tracks changes in functional groups (e.g., disappearance of C=O, appearance of O-H). hzdr.deMonitors reaction progress and completion, identifies key intermediates, and helps determine reaction kinetics. researchgate.net
Online NMR Spectroscopy Provides detailed structural information and quantitative data on all soluble species. nih.govOffers unambiguous identification of product, reactants, and byproducts in real-time, enabling dynamic process control. nih.gov
Raman Spectroscopy Sensitive to non-polar bonds and provides complementary information to FTIR.Can monitor the formation of the C-C bond and changes in the aromatic ring structure without interference from aqueous media.

Exploration of Novel Bromine-Mediated Transformations

The bromine atom on the phenyl ring of this compound is not merely a structural feature; it is a versatile chemical handle for further functionalization. While classical methods for introducing bromine, such as electrophilic aromatic substitution, are well-established, modern research focuses on novel bromine-mediated transformations that offer greater efficiency, selectivity, and milder reaction conditions.

Recent advances in this area include:

Radical-Mediated Reactions: The generation of bromine radicals (Br•) using visible light and photocatalysts has emerged as a powerful tool for C-H bond activation. rsc.org This strategy could potentially be used to introduce bromine onto a pre-existing phenyl-pyrrolidine scaffold under very mild conditions. Furthermore, copper-mediated bromine atom transfer radical cyclization presents a novel method for constructing five-membered rings, offering an alternative pathway to the pyrrolidine (B122466) core itself. rsc.org

Oxidative Bromination: Methods that use a simple bromide source in conjunction with an oxidant are gaining traction as a "greener" alternative to using elemental bromine. google.com These reactions often exhibit high atom economy and regioselectivity, which would be critical for ensuring the bromine is installed at the correct position on the phenyl ring.

Late-Stage Functionalization: The bromo-phenyl group is a key precursor for a wide range of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). These reactions allow for the late-stage introduction of diverse molecular fragments, enabling the rapid generation of a library of analogs from the common this compound intermediate for structure-activity relationship studies.

These innovative approaches provide a sophisticated toolkit for both the synthesis and subsequent derivatization of the target molecule, moving beyond traditional methods to access novel chemical space.

Advanced Spectroscopic Techniques for Dynamic Processes (e.g., Ultrafast Spectroscopy)

Beyond static structural characterization, understanding the dynamic behavior of a molecule is crucial for predicting its reactivity, photophysical properties, and interactions in biological systems. Advanced spectroscopic techniques provide a window into these fleeting processes, which occur on timescales from picoseconds to femtoseconds.

Ultrafast Transient Absorption (TA) Spectroscopy: This technique uses a "pump" laser pulse to excite the molecule to a higher electronic state, followed by a "probe" pulse at varying time delays to monitor how the molecule relaxes. youtube.com For this compound, TA spectroscopy could reveal the dynamics of photoinduced processes, such as intersystem crossing, which is often accelerated by the presence of a heavy atom like bromine (the "heavy-atom effect"). Understanding these dynamics is critical in fields like photochemistry and materials science. msu.eduresearchgate.net

Ultrahigh-Resolution Mass Spectrometry (UHR-MS): Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) provide unambiguous molecular formula assignments for complex molecules and their transformation products. nih.govnih.gov This is particularly valuable for halogenated compounds, where the precise mass and isotopic pattern of bromine can be used to identify the parent molecule and any byproducts with extremely high confidence. nih.gov

2D NMR and Advanced MS/MS: While not exclusively for dynamic processes, advanced multidimensional NMR techniques (like NOESY or ROESY) can provide insights into the conformational dynamics and spatial relationships within the molecule in solution. Tandem mass spectrometry (MS/MS) can be used to probe the fragmentation pathways of the molecule, offering clues about its intrinsic stability and chemical bonds. mdpi.com

These sophisticated methods allow researchers to build a complete picture of this compound, from its static structure to its behavior in response to energy, providing fundamental insights that can guide its application in various scientific domains. datanose.nl

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